molecular formula C17H14N2O4S B5774902 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No. B5774902
M. Wt: 342.4 g/mol
InChI Key: MSSGOPMGNVRLSO-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide, also known as BMB-5, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory properties. In cancer treatment, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to protect against oxidative stress and improve cognitive function. In anti-inflammatory properties, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been found to reduce inflammation in animal models of arthritis.

Mechanism of Action

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neuroprotection, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been found to have various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and antioxidant properties. In cancer cells, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been found to inhibit cell proliferation and induce apoptosis. In animal models of arthritis, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to reduce inflammation and improve joint function. In neuroprotection, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been found to protect against oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide in lab experiments is its potential therapeutic applications, particularly in cancer treatment and neuroprotection. Additionally, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been found to have low toxicity in animal models, making it a promising candidate for further research. However, one limitation of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide. One area of focus could be exploring its potential as a therapeutic agent for various types of cancer, including those that are resistant to traditional chemotherapy. Additionally, further research could be done on N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide's neuroprotective properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research could be done on developing more effective formulations of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide to improve its solubility and efficacy in lab experiments.

Synthesis Methods

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with 2-chloroethyl ethyl carbonate to form a benzothiazole intermediate. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid to yield N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide.

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-2-21-11-4-5-12-15(8-11)24-17(18-12)19-16(20)10-3-6-13-14(7-10)23-9-22-13/h3-8H,2,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSGOPMGNVRLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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